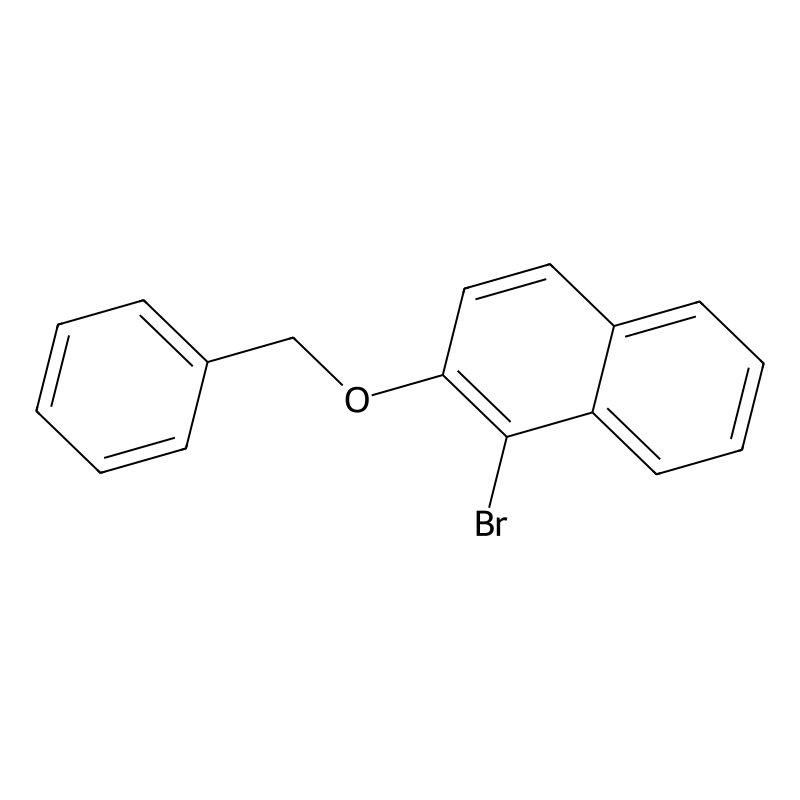

2-Benzyloxy-1-bromonaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

2-Benzyloxy-1-bromonaphthalene is an organic compound with the formula C₁₇H₁₃BrO. It is a white to light yellow crystalline solid []. This compound can be synthesized through various methods, including the reaction of 1-bromonaphthalene with benzyl alcohol in the presence of a strong base like sodium hydroxide [].

-Benzyloxy-1-bromonaphthalene serves as a versatile building block in organic synthesis due to the presence of both an ether and a bromine functional group. The benzyl ether group can be readily cleaved under various conditions, allowing for further functionalization of the molecule. The bromo group can participate in various substitution reactions, enabling the introduction of diverse functionalities onto the naphthalene ring.

Medicinal Chemistry:

Studies have explored the potential of 2-benzyloxy-1-bromonaphthalene and its derivatives as anti-cancer agents. The rationale behind this investigation lies in the ability of certain aromatic bromides to target cancer cells through various mechanisms, including DNA damage and disruption of cell cycle progression []. However, further research is necessary to elucidate the specific mechanisms of action and potential therapeutic efficacy of 2-benzyloxy-1-bromonaphthalene in this context [].

Material Science:

Research suggests that 2-benzyloxy-1-bromonaphthalene and its derivatives exhibit potential applications in material science. These compounds have been investigated for their ability to self-assemble into various supramolecular structures, including liquid crystals and gels []. These structures possess unique properties that could be valuable for developing novel materials with applications in organic electronics, sensors, and drug delivery systems [].

2-Benzyloxy-1-bromonaphthalene is an organic compound with the molecular formula . It features a naphthalene ring substituted with a bromine atom and a benzyloxy group. The compound is characterized by its aromatic nature, which contributes to its chemical reactivity and potential applications in various fields of chemistry. Its structure can be represented as follows:

- Chemical Structure:2-Benzyloxy-1-bromonaphthalene

The compound is notable for its use in synthetic organic chemistry, particularly in cross-coupling reactions.

- Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can undergo coupling with other aryl halides, leading to the formation of biaryl compounds. For instance, it has been successfully coupled with 2-bromoanisole to yield complex biaryls with high selectivity and yields .

The synthesis of 2-benzyloxy-1-bromonaphthalene can be achieved through several methods:

- Electrophilic Aromatic Substitution:

- Cross-Coupling Reactions:

2-Benzyloxy-1-bromonaphthalene has several applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its unique electronic properties, it may find applications in developing organic semiconductors and polymers.

- Pharmaceutical Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in drug development .

Interaction studies of 2-benzyloxy-1-bromonaphthalene focus on its reactivity with various nucleophiles and electrophiles. These studies reveal:

- Reactivity Patterns: The benzyloxy group can influence the reactivity of the naphthalene core, making it more susceptible to nucleophilic attack.

- Selectivity in Cross-Coupling: The presence of the benzyloxy group allows for selective coupling with other aryl halides under mild conditions, enhancing synthetic efficiency .

Several compounds share structural features with 2-benzyloxy-1-bromonaphthalene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-naphthol | Bromine at position 1, hydroxyl at position 2 | Lacks benzyloxy group; more polar |

| 2-Methoxy-1-bromonaphthalene | Methoxy group at position 2 | Exhibits different electronic properties |

| 4-Benzyloxybiphenyl | Biphenyl structure with a benzyloxy group | Different connectivity; used in material science |

The uniqueness of 2-benzyloxy-1-bromonaphthalene lies in its specific combination of a bromine atom and a benzyloxy group on the naphthalene framework, allowing for diverse reactivity profiles not found in simpler analogs.